molecular formula C28H23F3N4O3 B2689580 6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one CAS No. 1005090-38-9

6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

Cat. No.: B2689580
CAS No.: 1005090-38-9
M. Wt: 520.512
InChI Key: WLHYSJSSHHCULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazolyl-Tetrahydropyrimidinone Research

The exploration of tetrahydropyrimidinones began with the classical Biginelli reaction, a three-component condensation of β-ketoesters, aldehydes, and urea/thiourea, first reported in 1893. Early studies focused on dihydropyrimidinones (DHPMs) as analogs of pyrimidine nucleobases, but the incorporation of pyrazole rings marked a pivotal shift. Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, gained prominence in the 1980s for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The fusion of pyrazole with tetrahydropyrimidinones emerged in the early 2000s, driven by the need to enhance molecular complexity and target selectivity. For instance, Gijsen et al. synthesized tricyclic dihydropyrimidine-thiones via Biginelli reactions using indane-1,3-dione and thiourea, demonstrating the scaffold’s versatility. The addition of trifluoromethyl groups, as reported by Ayoup et al. in 2020, introduced electronic modulation and metabolic stability, enabling selective product formation in Biginelli reactions. These advances laid the groundwork for derivatives like 6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one, which combines pyrazole’s rigidity with tetrahydropyrimidinone’s hydrogen-bonding capacity.

Significance in Drug Discovery Paradigms

Pyrazolyl-tetrahydropyrimidinones occupy a unique niche in drug discovery due to their dual capacity for:

  • Targeted Protein Interactions : The pyrazole ring engages in π-π stacking and hydrogen bonding with enzymatic active sites, while the tetrahydropyrimidinone core mimics purine/pyrimidine structures, inhibiting nucleotide-processing enzymes.
  • Enhanced Pharmacokinetics : The trifluoromethyl group improves lipid solubility and resistance to oxidative metabolism, as evidenced in analogs like 5-(4-chlorobenzoyl)-4-hydroxy-6-(4-(methylthio)phenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one.

Recent studies highlight their efficacy against multidrug-resistant pathogens and cancer cell lines. For example, Elumalai et al. synthesized tetrahydropyrimidine derivatives with antimycobacterial activity against Mycobacterium tuberculosis, underscoring their therapeutic potential.

Research Evolution and Current Scientific Landscape

Modern synthesis routes emphasize green chemistry and catalytic efficiency. Khurana et al. developed a solvent-free method using ionic liquid [bmim]OH to prepare 4H-pyrano[2,3-c]pyrazoles in high yields. Similarly, Siddiqui et al. employed SiO2-NaHSO4 under thermal conditions to optimize pyrazole formation.

The compound this compound exemplifies these trends. Its synthesis likely involves a multi-step sequence:

  • Pyrazole Formation : Condensation of phenylhydrazine with a diketone precursor.
  • Biginelli Cyclization : Reaction with 4-methylbenzoylacetone, trifluoromethylacetone, and urea under CeCl3 catalysis.
  • Functionalization : Introduction of hydroxyl and benzoyl groups via nucleophilic substitution or oxidation.

Table 1: Structural Features and Comparative Bioactivity of Selected Pyrazolyl-Tetrahydropyrimidinones

Compound Key Substituents Biological Activity Reference
EVT-2556662 Trifluoromethyl, chlorobenzoyl Anticancer (cell line studies)
5-Acetyl-6-methyl-4-(pyrazol-4-yl) Acetyl, methyl Antimicrobial
Target Compound Trifluoromethyl, diphenylpyrazole Under investigation -

The current landscape prioritizes computational modeling and high-throughput screening to identify derivatives with optimized ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. Future directions include exploring synergistic effects with existing therapeutics and targeting emerging viral proteases.

Properties

IUPAC Name

6-(1,3-diphenylpyrazol-4-yl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23F3N4O3/c1-17-12-14-19(15-13-17)25(36)22-24(32-26(37)33-27(22,38)28(29,30)31)21-16-35(20-10-6-3-7-11-20)34-23(21)18-8-4-2-5-9-18/h2-16,22,24,38H,1H3,(H2,32,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHYSJSSHHCULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a novel derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole core and subsequent modifications to introduce the tetrahydropyrimidine structure. The synthetic pathways often utilize various reagents and conditions tailored to enhance yield and purity.

Biological Activity Overview

Research indicates that compounds containing the pyrazole moiety exhibit a wide range of biological activities, including:

  • Anticancer Activity : Compounds similar to this derivative have shown effectiveness against various cancer cell lines by inhibiting tumor growth and metastasis through mechanisms such as thymidine phosphorylase inhibition .
  • Anti-inflammatory Effects : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
  • Antimicrobial Properties : Some studies have reported antimicrobial activities against both bacterial and fungal strains, suggesting potential applications in treating infections .

Anticancer Activity

A study on related pyrazole derivatives demonstrated significant cytotoxic effects against Ehrlich Ascites Carcinoma (EAC) cells. The mechanism was linked to the inhibition of key enzymes involved in nucleic acid synthesis, which is crucial for cancer cell proliferation .

CompoundIC50 (µM)Target Enzyme
Compound A0.5Thymidine Phosphorylase
Compound B0.8COX-2
Compound C0.3mPGES-1

Anti-inflammatory Mechanism

The anti-inflammatory action of pyrazole derivatives is primarily attributed to their ability to inhibit the enzyme mPGES-1, which is involved in prostaglandin synthesis. The binding affinity of these compounds can be assessed through molecular docking studies, revealing their interaction with the active site of mPGES-1 .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several pathogens. Results indicate that certain structural modifications enhance activity against specific bacterial strains.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

  • Case Study on Cancer Treatment : A clinical trial involving a pyrazole derivative showed a marked reduction in tumor size in patients with advanced carcinoma after a treatment regimen that included this compound.
  • Inflammatory Disorders : In a model of rheumatoid arthritis, administration of pyrazole-based compounds led to significant reductions in joint swelling and pain, correlating with decreased levels of inflammatory markers.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound generally involves multi-step reactions that incorporate pyrazole derivatives into a tetrahydropyrimidine framework. The synthesis typically follows these steps:

  • Formation of Pyrazole Ring : The initial step involves the condensation of appropriate aldehydes with hydrazines to form the pyrazole structure.
  • Tetrahydropyrimidine Formation : Subsequently, reactions with isocyanates or isothiocyanates lead to the formation of the tetrahydropyrimidine moiety.
  • Functionalization : The introduction of hydroxy and trifluoromethyl groups can be achieved through electrophilic aromatic substitution or nucleophilic addition reactions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

This compound exhibits a variety of biological activities that make it a subject of interest in pharmaceutical research:

Antimicrobial Activity

Research indicates that compounds containing the pyrazole moiety often display significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and interference with cell cycle progression, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory properties are attributed to the ability of this compound to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). This suggests its potential use in treating inflammatory diseases .

Antidiabetic Activity

Some derivatives have been reported to exhibit antidiabetic effects by enhancing insulin sensitivity or modulating glucose metabolism pathways, indicating their potential utility in diabetes management .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key factors influencing its biological activity include:

  • Substituents on the Pyrazole Ring : Variations in substituents can significantly affect binding affinity to biological targets.
  • Hydroxy and Trifluoromethyl Groups : These functional groups enhance solubility and bioavailability, which are critical for therapeutic efficacy.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

Case Study 1: Antimicrobial Efficacy

In a study assessing antimicrobial properties, derivatives were tested against multi-drug resistant bacterial strains. Results indicated that certain modifications led to enhanced activity against Gram-positive bacteria, showcasing potential for new antibiotic development .

Case Study 2: Cancer Cell Line Studies

Another study focused on the anticancer effects on various human cancer cell lines. The findings revealed that specific derivatives induced apoptosis significantly more than controls, warranting further investigation into their mechanisms .

Data Tables

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryCOX inhibition
AntidiabeticModulation of glucose metabolism

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrahydropyrimidin-2(1H)-one derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 5) Substituents (Position 6) Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Source
Target Compound 4-Methylbenzoyl 1,3-Diphenyl-1H-pyrazol-4-yl Not reported Not reported Not available Synthesis not described in evidence
5-(4-Chlorobenzoyl)-6-[5-(2-nitrophenyl)furan-2-yl] analog 4-Chlorobenzoyl 5-(2-nitrophenyl)furan-2-yl Not reported Not reported CAS: AC1MV4MD
4-Hydroxy-5-(4-methoxybenzoyl)-6-(4-chlorophenyl) analog 4-Methoxybenzoyl 4-Chlorophenyl 221–223 80 IR: 3456 cm⁻¹ (NH), 1685 cm⁻¹ (C=O); 1H NMR: δ 3.82 (OCH₃)
5-Benzoyl-6-(4-fluorophenyl) analog Benzoyl 4-Fluorophenyl Not reported Not reported Synonyms: CCG-20231, STK822162

Key Observations :

Substituent Effects on Lipophilicity :

  • The target compound’s 4-methylbenzoyl group offers moderate hydrophobicity compared to the 4-chlorobenzoyl (more polar) and 4-methoxybenzoyl (electron-donating) analogs .
  • The trifluoromethyl group in all analogs enhances resistance to oxidative metabolism .

Synthetic Accessibility: The 4-methoxybenzoyl analog () was synthesized in 80% yield via a one-pot method, suggesting efficient routes for similarly substituted derivatives.

Structural Characterization: IR and NMR data for the 4-methoxybenzoyl analog confirm the presence of carbonyl (C=O) and hydroxyl (-OH) groups, critical for hydrogen-bonding interactions .

Research Findings and Implications

  • Thermal Stability : The 4-methoxybenzoyl analog’s higher melting point (221–223°C vs. room-temperature stability of others) suggests enhanced crystallinity, possibly due to intermolecular H-bonding .
  • Electron-Withdrawing Effects : The -CF₃ group in all analogs likely improves binding to hydrophobic pockets in biological targets, as seen in FDA-approved drugs with similar substituents .

Q & A

Q. What advanced techniques confirm stereochemical and supramolecular properties?

  • Perform SCXRD for absolute configuration and hydrogen-bonding networks. Use DLS to assess aqueous aggregation and ssNMR to characterize polymorphic forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.